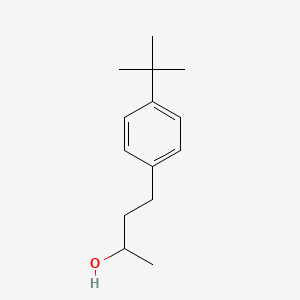
3-Bromo-5-nitrocinnamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-nitrocinnamic acid is an organic compound with the molecular formula C9H6BrNO4 It is a derivative of cinnamic acid, characterized by the presence of a bromine atom at the 3-position and a nitro group at the 5-position on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-nitrocinnamic acid typically involves the bromination and nitration of cinnamic acid derivatives. One common method includes the bromination of cinnamic acid followed by nitration under controlled conditions. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and nitric acid for nitration.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-5-nitrocinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted cinnamic acid derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-5-nitrocinnamic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-nitrocinnamic acid involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
3-Nitrocinnamic acid: Similar structure but lacks the bromine atom.
5-Bromo-2-nitrobenzoic acid: Similar functional groups but different core structure.
3-Bromo-4-nitrobenzoic acid: Similar functional groups but different substitution pattern.
Uniqueness: 3-Bromo-5-nitrocinnamic acid is unique due to the specific positioning of the bromine and nitro groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions and reactivity that are not observed in other similar compounds.
Propiedades
Fórmula molecular |
C9H6BrNO4 |
|---|---|
Peso molecular |
272.05 g/mol |
Nombre IUPAC |
(E)-3-(3-bromo-5-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6BrNO4/c10-7-3-6(1-2-9(12)13)4-8(5-7)11(14)15/h1-5H,(H,12,13)/b2-1+ |
Clave InChI |
VFHFOLQJHIBGKM-OWOJBTEDSA-N |
SMILES isomérico |
C1=C(C=C(C=C1[N+](=O)[O-])Br)/C=C/C(=O)O |
SMILES canónico |
C1=C(C=C(C=C1[N+](=O)[O-])Br)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


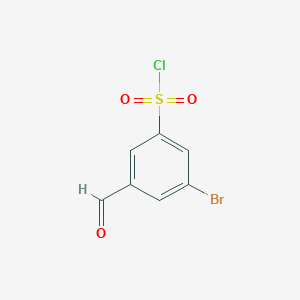
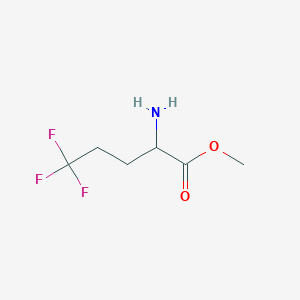
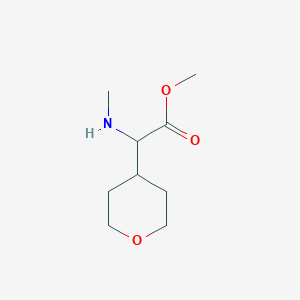
![2H,3H-furo[2,3-b]pyridine-2-carboxylicacid](/img/structure/B13543319.png)


![3-Oxo-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile](/img/structure/B13543333.png)
![1-{6-Oxa-3-azabicyclo[3.1.1]heptan-3-yl}ethan-1-one](/img/structure/B13543334.png)
![3-[4-(Benzyloxy)-2-methoxyphenyl]propanoicacid](/img/structure/B13543341.png)
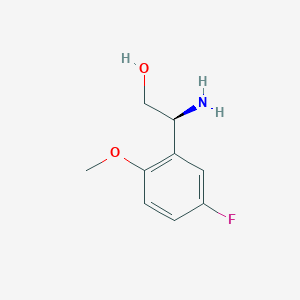
![tert-butylN-({5-oxa-2-azaspiro[3.4]octan-6-yl}methyl)carbamate](/img/structure/B13543347.png)
